1,10-Phenanthroline-2,9-dicarboxylic acid, dimethyl ester
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Overview
Description
1,10-Phenanthroline-2,9-dicarboxylic acid, dimethyl ester is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form complexes with metal ions, making it valuable in various chemical and industrial applications. The dimethyl ester form is particularly useful due to its enhanced solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,10-phenanthroline-2,9-dicarboxylic acid, dimethyl ester typically involves the esterification of 1,10-phenanthroline-2,9-dicarboxylic acid. One common method is to react the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline-2,9-dicarboxylic acid, dimethyl ester undergoes various chemical reactions, including:
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Properties
CAS No. |
78831-35-3 |
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Molecular Formula |
C16H12N2O4 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
dimethyl 1,10-phenanthroline-2,9-dicarboxylate |
InChI |
InChI=1S/C16H12N2O4/c1-21-15(19)11-7-5-9-3-4-10-6-8-12(16(20)22-2)18-14(10)13(9)17-11/h3-8H,1-2H3 |
InChI Key |
URMOYCVRIPQSGY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC3=C2N=C(C=C3)C(=O)OC)C=C1 |
Origin of Product |
United States |
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